molecular formula C18H16N4O B2901961 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide CAS No. 1171837-61-8

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide

Cat. No. B2901961
CAS RN: 1171837-61-8
M. Wt: 304.353
InChI Key: KPNQRMUPPSLZBY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, physical form, purity, and storage temperature . For N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, specific information on these properties is not available.

Advantages and Limitations for Lab Experiments

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide has several advantages and limitations for lab experiments. One of the primary advantages of this compound is its potent anti-inflammatory and anti-cancer properties, making it a promising drug candidate for various diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the research and development of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide. One potential direction is the further optimization of the synthesis method to yield higher purity and yield of this compound. Another potential direction is the further investigation of the mechanism of action of this compound, which could lead to the identification of new drug targets. Additionally, the potential applications of this compound in the treatment of various diseases could be further explored, leading to the development of new therapeutic agents.

Synthesis Methods

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 6-methylpyridazin-3-amine with 4-aminobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then subjected to further reactions to yield the final product, this compound. The synthesis method of this compound has been extensively studied and optimized to yield high purity and yield.

Scientific Research Applications

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide has been extensively studied for its potential applications in various scientific research fields. One of the primary applications of this compound is in the field of medicinal chemistry, where it is being studied as a potential drug candidate for various diseases. This compound has been shown to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising drug candidate for the treatment of various diseases.

Safety and Hazards

The safety and hazards of a compound are typically determined through laboratory testing and are often represented by hazard statements and precautionary statements . For N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzamide, specific safety and hazard information is not available.

properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c1-13-7-12-17(22-21-13)19-15-8-10-16(11-9-15)20-18(23)14-5-3-2-4-6-14/h2-12H,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNQRMUPPSLZBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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